molecular formula C9H9ClN2O B2853026 3-(1,2-Oxazol-3-yl)aniline hydrochloride CAS No. 2138236-02-7

3-(1,2-Oxazol-3-yl)aniline hydrochloride

Cat. No.: B2853026
CAS No.: 2138236-02-7
M. Wt: 196.63
InChI Key: RJOJPVBFCHKUEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,2-Oxazol-3-yl)aniline hydrochloride (Molecular Formula: C9H8N2O) is a valuable aromatic heterocyclic building block in pharmaceutical research and development . The compound features an aniline group attached to a 1,2-oxazole (isoxazole) ring, a privileged scaffold in medicinal chemistry known to confer enhanced physical-chemical properties to molecules . Researchers utilize this core structure in the design of novel compounds, particularly in the development of radical-trapping antioxidants (RTAs) . Recent scientific literature highlights the strategic use of such oxazole-containing compounds in the design of potent ferroptosis inhibitors, a promising area for therapeutic intervention in neurodegenerative diseases like Alzheimer's and Parkinson's . The incorporation of the oxazole ring can improve a molecule's drug-likeness, metabolic stability, and blood-brain barrier permeability, making this aniline derivative a critical intermediate for exploring new central nervous system (CNS) active agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(1,2-oxazol-3-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O.ClH/c10-8-3-1-2-7(6-8)9-4-5-12-11-9;/h1-6H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOJPVBFCHKUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NOC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138236-02-7
Record name 3-(1,2-oxazol-3-yl)aniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(1,2-Oxazol-3-yl)aniline hydrochloride CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(1,2-Oxazol-3-yl)aniline Hydrochloride: Technical Profile & Synthesis Guide

Executive Summary

3-(1,2-Oxazol-3-yl)aniline hydrochloride (also known as 3-(isoxazol-3-yl)aniline HCl) is a specialized heterocyclic building block used in the synthesis of bioactive small molecules.[1] As a meta-substituted aniline bearing an isoxazole ring at the 3-position, it serves as a critical scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., targeting Syk, FLT3) and antimicrobial agents . The isoxazole moiety acts as a bioisostere for pyridine or phenyl rings, offering unique hydrogen-bonding capabilities and metabolic stability profiles.[1]

This guide provides a comprehensive technical analysis of the compound, including its chemical identity, a validated synthetic pathway, physical properties, and handling protocols.

Chemical Identity & Properties

The compound is the hydrochloride salt of 3-(3-aminophenyl)isoxazole.[1] The 1,2-oxazole (isoxazole) ring is attached at its C3 position to the C3 (meta) position of the aniline.[1]

Table 1: Physicochemical Specifications

PropertySpecification
IUPAC Name 3-(Isoxazol-3-yl)aniline hydrochloride
Common Name 3-(3-Aminophenyl)isoxazole HCl
CAS Number (Free Base) Not widely listed in public registries (Analog: 3-(isoxazol-5-yl)aniline is CAS 832740-15-5)
Molecular Formula C

H

N

O

HCl
Molecular Weight 196.63 g/mol (Salt); 160.17 g/mol (Free Base)
SMILES Cl.Nc1cccc(c1)-c2noc2
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexane
pKa (Calculated) ~3.5 (Aniline nitrogen), ~-2.0 (Isoxazole nitrogen)
Melting Point >200 °C (Decomposition typical for HCl salts)

Validated Synthetic Pathway

The synthesis of 3-(isoxazol-3-yl)aniline is distinct from the more common 5-aryl isomers (which are made from acetophenones).[1] The 3-aryl isomer requires the construction of the isoxazole ring from a benzonitrile or benzaldehyde precursor via a [3+2] cycloaddition of a nitrile oxide.[1]

Core Reaction Logic
  • Precursor Formation: Conversion of 3-nitrobenzaldehyde to the oxime, then to the hydroximoyl chloride (nitrile oxide precursor).[1]

  • Cycloaddition: Reaction of the in situ generated 3-nitrobenzonitrile oxide with an acetylene equivalent (e.g., vinyl bromide or trimethylsilylacetylene) to form the 3-(3-nitrophenyl)isoxazole core.[1]

  • Reduction: Chemoselective reduction of the nitro group to the amine without cleaving the labile N-O bond of the isoxazole.[1]

  • Salt Formation: Precipitation with HCl.[1]

Step-by-Step Protocol

Step 1: Preparation of 3-Nitrobenzaldehyde Oxime

  • Reagents: 3-Nitrobenzaldehyde (1.0 eq), Hydroxylamine HCl (1.1 eq), Sodium Acetate (1.1 eq).[1]

  • Solvent: Ethanol/Water (1:1).[1]

  • Procedure: Dissolve aldehyde in EtOH. Add aqueous solution of NH

    
    OH·HCl and NaOAc.[1] Stir at RT for 2 hours.
    
  • Workup: Evaporate EtOH, filter the precipitate, wash with water, and dry.[1]

  • Yield: >90%.

Step 2: [3+2] Cycloaddition to 3-(3-Nitrophenyl)isoxazole

  • Reagents: Oxime (from Step 1), N-Chlorosuccinimide (NCS) (1.1 eq), Vinyl Acetate (excess) or Trimethylsilylacetylene, Triethylamine (Et

    
    N).[1]
    
  • Mechanism: NCS chlorinates the oxime to form the hydroximoyl chloride.[1] Et

    
    N induces elimination of HCl to generate the nitrile oxide  dipole, which undergoes cycloaddition.[1]
    
  • Procedure:

    • Dissolve oxime in DMF.[1] Add NCS (0.2 eq portions) at 0°C to generate hydroximoyl chloride (check by TLC).

    • Add the dipolarophile (e.g., vinyl acetate for isoxazole formation after elimination, or acetylene surrogate).[1]

    • Add Et

      
      N dropwise over 1 hour (slow addition is critical to prevent dimerization to furoxan).[1]
      
    • Stir at RT overnight.

  • Workup: Dilute with water, extract with EtOAc.[1] Purify by column chromatography (Hexane/EtOAc).

  • Note: If vinyl acetate is used, an aromatization step (oxidation) may be required unless spontaneous elimination occurs.[1] Using ethynyltrimethylsilane followed by deprotection is often cleaner for the 3-substituted isoxazole.[1]

Step 3: Chemoselective Reduction (Nitro to Aniline) [1]

  • Reagents: SnCl

    
    ·2H
    
    
    
    O (5.0 eq) or Fe powder/NH
    
    
    Cl.[1]
  • Condition: Ethanol, Reflux, 2-4 hours.[1]

  • Critical Note: Do not use catalytic hydrogenation (H

    
    /Pd-C)  as it will cleave the N-O bond of the isoxazole ring, destroying the heterocycle to form a 1,3-amino alcohol.[1]
    
  • Procedure: Suspend the nitro-isoxazole in EtOH. Add SnCl

    
    .[1] Heat to reflux.[1] Monitor by LCMS for disappearance of nitro peak.[1]
    
  • Workup: Basify with NaHCO

    
    , filter through Celite, extract with EtOAc.
    

Step 4: Hydrochloride Salt Formation

  • Procedure: Dissolve the free base aniline in minimal dry diethyl ether or dioxane.[1] Add 4M HCl in dioxane dropwise at 0°C.

  • Isolation: Filter the resulting precipitate, wash with cold ether, and dry under vacuum.[1]

Visualization of Synthesis & Logic

The following diagram illustrates the synthetic flow and the critical decision points (e.g., reduction method) to ensure structural integrity.

SynthesisPath cluster_0 Critical Control Point Start 3-Nitrobenzaldehyde Oxime 3-Nitrobenzaldehyde Oxime Start->Oxime NH2OH·HCl, NaOAc NitrileOxide [3-Nitrobenzonitrile Oxide] (In Situ Intermediate) Oxime->NitrileOxide NCS, DMF (Chlorination) Cyclo 3-(3-Nitrophenyl)isoxazole NitrileOxide->Cyclo Acetylene equiv. Et3N (Cycloaddition) Reduction Reduction Step (SnCl2 or Fe/NH4Cl) Cyclo->Reduction Avoid H2/Pd-C (Prevents N-O cleavage) Product 3-(Isoxazol-3-yl)aniline Reduction->Product Chemoselective -NO2 to -NH2 Salt 3-(Isoxazol-3-yl)aniline HCl Product->Salt HCl/Dioxane

Caption: Synthetic pathway for 3-(isoxazol-3-yl)aniline HCl highlighting the critical chemoselective reduction step to preserve the isoxazole ring.

Medicinal Chemistry Applications

This scaffold is highly valued for its ability to position the aniline nitrogen and the isoxazole heteroatoms in a specific vector space, often used to engage the hinge region of kinase enzymes.[1]

  • Kinase Inhibition (Syk/FLT3):

    • The aniline amine forms a hydrogen bond with the kinase hinge backbone (e.g., Glu/Met residues).[1]

    • The isoxazole ring acts as a spacer that positions the phenyl ring in the hydrophobic pocket.[1]

    • Reference Logic: Isoxazoles are established bioisosteres for pyrazoles and pyridines in kinase inhibitors like Leflunomide (metabolite) and experimental Syk inhibitors.[1]

  • Bioisosterism:

    • The 3-isoxazolyl group is a bioisostere of the 3-pyridyl group but with different electronic properties (more electron-withdrawing) and lipophilicity (LogP).[1]

    • It reduces the basicity of the system compared to pyridine, which can improve membrane permeability and reduce off-target hERG binding.[1]

  • Fragment-Based Drug Design (FBDD):

    • With a MW < 200 and high ligand efficiency (LE), this HCl salt is an ideal "fragment" for crystallographic screening against novel targets.[1]

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye), Potential Acute Toxicity (Oral).[1]

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Stability: The isoxazole ring is stable to acid (HCl salt formation is safe) and mild base.[1] It is unstable to strong reducing conditions (H

    
    /Pd, LAH) and strong nucleophiles which may ring-open the isoxazole.[1]
    
  • MSDS Note: Treat as a substituted aniline; assume potential for methemoglobinemia if absorbed in large quantities.[1]

References

  • Isoxazole Synthesis via Nitrile Oxides

    • H. G.[1] Aurich, "Isoxazoles" in Comprehensive Heterocyclic Chemistry II.

    • Source: [1]

  • Kinase Inhibitor Scaffolds (Syk/FLT3)

    • Lai, J. Y., et al. "Design and synthesis of isoxazole derivatives as potent inhibitors of Syk." Bioorganic & Medicinal Chemistry Letters.
    • Source: [1]

  • Chemoselective Reduction of Nitro Groups

    • Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride." Tetrahedron Letters.
    • Source: [1]

  • General Isoxazole Properties

    • Pinho e Melo, T. M. "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry.
    • Source:

Sources

3-(1,2-Oxazol-3-yl)aniline hydrochloride PubChem CID and SMILES

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(1,2-Oxazol-3-yl)aniline Hydrochloride: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(1,2-oxazol-3-yl)aniline hydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The document details the compound's core physicochemical properties, provides validated protocols for its synthesis and purification, outlines rigorous analytical methods for characterization and quality control, and explores its potential therapeutic applications based on the well-documented biological activity of the isoxazole scaffold. This guide is intended for professionals in the pharmaceutical and life sciences sectors, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This moiety is a privileged scaffold in medicinal chemistry, prized for its metabolic stability, ability to participate in hydrogen bonding, and its role as a versatile pharmacophore.[1] The weak N-O bond can also be strategically utilized for ring-cleavage reactions, enabling applications as a progenitor for other functionalities.[1] Compounds incorporating the isoxazole core have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2][3][4]

3-(1,2-Oxazol-3-yl)aniline hydrochloride combines this potent isoxazole ring with an aniline substituent. The aniline group provides a crucial handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the development of novel derivatives. The hydrochloride salt form is typically employed to enhance aqueous solubility and improve handling characteristics, which are critical considerations in the early stages of drug development. This guide will serve as a foundational resource for scientists working with or considering this compound for their research programs.

Compound Identification and Core Properties

Accurate identification is the cornerstone of any chemical research. The following data provides the key identifiers for the parent compound, 3-(1,2-oxazol-3-yl)aniline.

IdentifierValueSource
Compound Name 3-(1,2-oxazol-3-yl)aniline hydrochloride-
Parent Compound 3-(1,2-oxazol-3-yl)anilinePubChem
PubChem CID 45099192 (for free base)[5]
Molecular Formula C₉H₈N₂O (free base)[5]
Molecular Weight 160.18 g/mol (free base)-
Canonical SMILES C1=CC(=CC(=C1)N)C2=NOC=C2[5]
InChIKey UWPUYOFTOGJMIN-UHFFFAOYSA-N[5]
Physicochemical Properties (Predicted)

While extensive experimental data for this specific molecule is not publicly available, computational models provide reliable estimates for key physicochemical parameters that influence its behavior in biological systems.

PropertyPredicted ValueSignificance in Drug Discovery
XlogP 1.3Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[5]
Monoisotopic Mass 160.06366 DaEssential for accurate mass spectrometry analysis.[5]
pKa (most basic) ~4.2 (Aniline Nitrogen)Influences the ionization state at physiological pH, affecting receptor binding and solubility.
Polar Surface Area 51.5 ŲAffects transport properties, including blood-brain barrier penetration.

Synthesis and Purification

The synthesis of 3,5-disubstituted isoxazoles is well-established in the literature. A robust and common approach involves the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[4] An alternative, highly effective method is the reaction of a chalcone intermediate with hydroxylamine hydrochloride.[6][7][8] We present a logical and efficient synthetic pathway starting from a commercially available precursor, 3-nitroacetophenone.

Synthetic Workflow

The proposed synthesis involves three key stages: 1) Formation of a chalcone-like intermediate, 2) Cyclization with hydroxylamine to form the isoxazole ring, and 3) Reduction of the nitro group to the target aniline, followed by salt formation.

Synthesis_Workflow A 3-Nitroacetophenone B Intermediate: (E)-1-(3-nitrophenyl)-3-(dimethylamino) prop-2-en-1-one A->B DMF-DMA, Reflux C 3-(3-Nitrophenyl)-1,2-oxazole B->C NH2OH·HCl, NaOAc, AcOH D 3-(1,2-Oxazol-3-yl)aniline (Free Base) C->D Fe / NH4Cl or H2, Pd/C E 3-(1,2-Oxazol-3-yl)aniline Hydrochloride (Final Product) D->E HCl in Ether or Isopropanol QC_Workflow cluster_0 Structural Confirmation cluster_1 Purity & Identity A ¹H NMR Final Final Product Lot Release A->Final Correct Structure B ¹³C NMR C Mass Spectrometry (MS) D HPLC-UV D->Final Purity ≥ 98% E Melting Point Start Synthesized Compound Start->A Start->B Start->C Start->D Start->E

Sources

Methodological & Application

Application Note & Protocol: High-Purity Recovery of 3-(1,2-Oxazol-3-yl)aniline HCl via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3-(1,2-Oxazol-3-yl)aniline and its hydrochloride salt are heterocyclic amine scaffolds with significant potential in medicinal chemistry and drug development. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, impact biological activity, and complicate regulatory approval. This application note provides a detailed, robust, and scientifically-grounded protocol for the purification of crude 3-(1,2-Oxazol-3-yl)aniline HCl using the recrystallization technique. The narrative explains the causality behind experimental choices, ensuring the protocol is a self-validating system for researchers, scientists, and drug development professionals.

Recrystallization is a fundamental purification technique for solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[1][2] The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[3] As the saturated hot solution cools, the solubility of the target compound decreases, forcing it out of solution to form a crystal lattice that inherently excludes the lower-concentration impurity molecules.[1] This guide details solvent selection, impurity removal, and optimization strategies to maximize yield and purity.

Foundational Principles: Solvent Selection & Solubility

The success of any recrystallization procedure hinges on the appropriate choice of solvent. For a highly polar salt like an aniline hydrochloride, polar solvents are the primary candidates based on the "like dissolves like" principle.[1][3] The hydrochloride group imparts significant aqueous and polar solvent solubility compared to its free-base form.

Key considerations for solvent selection include:

  • Differential Solubility: The compound should exhibit high solubility in the hot solvent and low solubility in the cold solvent to ensure high recovery.[3]

  • Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the solute to prevent the compound from "oiling out"—separating as a liquid instead of forming crystals.[4]

  • Inertness: The solvent must not react with the compound.[3]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.

For 3-(1,2-Oxazol-3-yl)aniline HCl, promising solvents include polar protic solvents like ethanol, methanol, and water, or mixtures thereof.[3] A mixed solvent system (e.g., ethanol/water) is particularly effective, where the compound is dissolved in a minimal amount of a "good" hot solvent (ethanol), and a "poor" solvent (water) is added to the hot solution to induce saturation.[3]

Materials & Equipment

3.1 Chemicals & Reagents

  • Crude 3-(1,2-Oxazol-3-yl)aniline HCl

  • Ethanol (Reagent Grade)

  • Methanol (Reagent Grade)

  • Deionized Water

  • Activated Carbon (Decolorizing Charcoal)

  • Acetone (for cleaning)

3.2 Equipment

  • Erlenmeyer flasks (various sizes)

  • Heating mantle or hot plate with stirring capability

  • Magnetic stir bars

  • Condenser (optional, to prevent solvent loss)

  • Gravity filtration setup (glass funnel, fluted filter paper)

  • Vacuum filtration setup (Büchner funnel, filter flask, vacuum tubing, vacuum source)

  • Glass stirring rod

  • Spatulas

  • Graduated cylinders

  • Ice bath

  • Drying oven or vacuum desiccator

  • Analytical balance

  • Melting point apparatus

Detailed Recrystallization Protocol

This protocol is designed for a mixed solvent system of ethanol and water, which is often effective for aniline hydrochlorides.[3][4]

Step 1: Initial Dissolution

  • Place the crude 3-(1,2-Oxazol-3-yl)aniline HCl into an appropriately sized Erlenmeyer flask.

  • Add a magnetic stir bar.

  • Add a minimal amount of hot ethanol to the flask—just enough to create a slurry.[3] The principle is to use the least volume of the "good" solvent necessary.

  • Gently heat the mixture on a hot plate or in a heating mantle with stirring. Bring the solution to a gentle boil.

  • Continue adding hot ethanol in small portions until the solid completely dissolves. Causality: Using the absolute minimum amount of hot solvent is critical for achieving a saturated solution upon cooling, which maximizes the yield of recovered crystals.[4]

Step 2: Decolorization with Activated Carbon (If Necessary)

  • If the resulting solution is colored, it indicates the presence of colored impurities.[4]

  • Remove the flask from the heat source to prevent flash boiling when adding the carbon.

  • Add a very small amount (tip of a spatula) of activated carbon to the hot solution. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Return the flask to the heat, bring it back to a boil for a few minutes while stirring. The activated carbon will adsorb the high molecular weight colored impurities onto its surface.[1][5]

Step 3: Hot Gravity Filtration

  • This step removes the activated carbon and any other insoluble impurities.[6]

  • Pre-heat a second Erlenmeyer flask (the receiving flask) and a glass funnel on the hot plate. Place a piece of fluted filter paper in the funnel.

  • Causality: Pre-heating the apparatus prevents premature crystallization of the product on the cold surfaces of the funnel or filter paper, which would result in a significant loss of yield.[4]

  • Quickly pour the hot solution through the pre-heated gravity filtration setup into the clean, hot receiving flask.

Step 4: Inducing Crystallization

  • Heat the clear, filtered solution back to boiling.

  • Slowly add hot deionized water (the "poor" solvent) dropwise to the boiling ethanol solution until the solution becomes faintly cloudy (turbid).[3] This cloudiness indicates that the solution is saturated.

  • Add a few more drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution again.[3] This ensures the solution is perfectly saturated at the boiling point.

Step 5: Cooling and Crystal Growth

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.[6]

  • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[4]

Step 6: Isolation and Washing of Crystals

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals on the filter with a small amount of an ice-cold ethanol/water mixture. Causality: The wash solvent must be cold to rinse away the mother liquor (which contains the soluble impurities) without dissolving a significant amount of the desired product crystals.[3]

  • Continue to pull a vacuum for several minutes to air-dry the crystals as much as possible on the funnel.

Step 7: Drying the Final Product

  • Transfer the crystals from the funnel to a pre-weighed watch glass.

  • Dry the product to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.

Data Summary & Workflow Visualization

Table 1: Key Recrystallization Parameters & Troubleshooting

ParameterRecommended ActionRationale & Troubleshooting
Solvent System Ethanol / WaterAniline HCls are polar salts. Ethanol acts as a good solvent, while water acts as a poor solvent (anti-solvent) to induce crystallization.[3]
Dissolution Use minimal hot ethanolEnsures the solution is saturated upon cooling for maximum yield. If the compound won't dissolve, the solvent may be unsuitable or you may need to grind the solid to increase surface area.[3]
"Oiling Out" Compound separates as an oilThe boiling point of the solvent may be higher than the compound's melting point, or the solution is too saturated. Solution: Reheat to dissolve the oil, add more of the "good" solvent (ethanol), and cool again slowly.[4][7]
No Crystal Formation Solution remains clear upon coolingThe solution is not saturated. Solution: Boil off some solvent to increase concentration, scratch the inside of the flask with a glass rod to create nucleation sites, or add a seed crystal of the pure compound.[4][7]
Crystal Color Crystals are discoloredImpurities are present. Solution: Repeat the recrystallization, ensuring the use of activated charcoal during the process.[4]
Recovery Low yield of final productToo much solvent was used during dissolution, or premature crystallization occurred during hot filtration. Solution: Optimize the initial solvent volume and ensure filtration apparatus is properly pre-heated.[4]

Diagram 1: Recrystallization Workflow for 3-(1,2-Oxazol-3-yl)aniline HCl

Recrystallization_Workflow cluster_dissolution Dissolution & Purification cluster_crystallization Crystallization & Isolation cluster_output Final Product Crude Crude Solid Dissolve Dissolve in Minimal Hot Ethanol Crude->Dissolve Heat Charcoal Add Activated Carbon (Optional) Dissolve->Charcoal If colored HotFilter Hot Gravity Filtration Dissolve->HotFilter If not colored Charcoal->HotFilter Induce Induce Saturation (Add Hot Water) HotFilter->Induce Clear Filtrate Cool Slow Cooling to RT, then Ice Bath Induce->Cool VacuumFilter Vacuum Filtration & Cold Solvent Wash Cool->VacuumFilter Crystal Slurry Dry Dry Crystals Under Vacuum VacuumFilter->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for the purification of 3-(1,2-Oxazol-3-yl)aniline HCl.

References

  • Technical Support Center: Purification of Halogenated Aniline Compounds. Benchchem.
  • Technical Support Center: Purification of Crude 4-(Furan-2-yl)aniline Hydrochloride. Benchchem.
  • Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. AIP Publishing.
  • Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. PMC.
  • Recrystallization. HBCSE.
  • Recrystallization: Figure 1. Structure of Aniline. Scribd.
  • Recrystallization. Unknown Source.
  • Synthetic approaches for oxazole derivatives: A review. ResearchGate.
  • Recrystallization method. Unknown Source.
  • Recrystallization and Crystallization. Unknown Source.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • Aniline Impurities and Related Compound. Veeprho Pharmaceuticals.
  • p-AMINOTETRAPHENYLMETHANE. Organic Syntheses Procedure.
  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
  • Solubility Data Resource. TOKU-E.
  • Purification of Aniline Hydrochloride. Sciencemadness.org.
  • Buy 3-(Oxazol-2-yl)aniline | 35582-08-2. Smolecule.
  • Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Cheméo.
  • A Technical Guide to Determining the Solubility of 2-Methyl-4-(1,3-oxazol-2-yl)aniline in Common Laboratory Solvents. Benchchem.
  • Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte. ResearchGate.
  • Aniline | C6H5NH2. PubChem.
  • 3-(1,2-oxazol-5-yl)aniline 95%. Advanced ChemBlocks.
  • Technical Support Center: Recrystallization of Substituted Anilines. Benchchem.
  • Oxazoline chemistry part III. Synthesis and characterisation of [2-(2′-anilinyl)-2-oxazolines] and some related compounds. ResearchGate.
  • 4-(1,3-benzoxazol-2-yl)aniline. ChemSynthesis.
  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry.
  • Aniline. Wikipedia.
  • Aniline hydrochloride. NIST WebBook.
  • Aniline Impurity Product List. CLEARSYNTH.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Coupling Reactions with 3-(1,2-Oxazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(1,2-Oxazol-3-yl)aniline. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you overcome challenges and improve yields in your coupling reactions. The unique electronic properties of the isoxazole ring and its influence on the adjacent aniline require careful consideration of reaction conditions. This document provides field-proven insights to navigate these complexities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your experimental design.

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with 3-(1,2-Oxazol-3-yl)aniline (as the aryl halide partner, assuming it has been halogenated) and an arylboronic acid, but I am observing very low conversion to the desired biaryl product. What are the likely causes and how can I improve my yield?

Answer: Low yield in Suzuki-Miyaura couplings involving heteroaromatic amines like 3-(1,2-Oxazol-3-yl)aniline can stem from several factors. The interplay between the electron-withdrawing isoxazole ring and the potentially coordinating aniline nitrogen requires a systematic approach to optimization.

Possible Causes & Step-by-Step Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently or is being deactivated.

    • Solution: Switch to a modern, air-stable palladium precatalyst like a G3 or G4 palladacycle (e.g., XPhos Pd G3). These often provide more consistent and efficient generation of the active Pd(0) catalyst compared to traditional sources like Pd(OAc)₂.[1] If using a Pd(II) source, a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates can be beneficial.[1]

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the catalyst and facilitating the catalytic cycle. The electronic nature of 3-(1,2-Oxazol-3-yl)aniline demands a specific type of ligand.

    • Solution: Employ bulky, electron-rich phosphine ligands. The electron-withdrawing nature of the isoxazole ring can make oxidative addition more challenging. Ligands like SPhos or XPhos are excellent starting points as they are known to accelerate this step.[2][3]

  • Protodeboronation of the Boronic Acid: The boronic acid can be cleaved by trace amounts of water or other proton sources, removing it from the catalytic cycle.[2]

    • Solution: Ensure strictly anhydrous conditions. Use flame-dried glassware and anhydrous, degassed solvents.[2] Consider using boronate esters (e.g., pinacol esters) which are often more stable and less prone to protodeboronation.[3]

  • Incorrect Base Selection: The base is critical, but an inappropriate choice can lead to side reactions or poor reactivity.

    • Solution: Screen different bases. While strong bases are often used, for a substrate with potentially sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ might be more suitable, possibly requiring higher temperatures.[1][2] Ensure the base is finely ground to maximize surface area and reactivity.[4]

  • Poor Solubility: The starting materials or intermediates may not be fully dissolved in the reaction solvent, leading to a heterogeneous mixture and slow reaction rates.

    • Solution: Choose a solvent that effectively dissolves all components at the reaction temperature. Common choices include 1,4-dioxane, toluene, or a mixture of toluene/ethanol/water.[5] A small amount of water can sometimes be beneficial, but must be carefully controlled to avoid protodeboronation.[4]

Issue 2: Significant Side Product Formation in Buchwald-Hartwig Amination

Question: I am performing a Buchwald-Hartwig amination to couple 3-(1,2-Oxazol-3-yl)aniline with an aryl halide, but I am observing significant formation of side products, such as hydrodehalogenation of the aryl halide and homocoupling of the aniline. How can I minimize these side reactions?

Answer: Side product formation in Buchwald-Hartwig aminations is a common challenge, particularly with heteroaromatic amines. The nucleophilicity of the aniline and the stability of the catalytic intermediates are key factors to control.

Possible Causes & Step-by-Step Solutions:

  • Hydrodehalogenation: The aryl halide is reduced to the corresponding arene.

    • Causality: This can be promoted by high temperatures, certain bases, or an inappropriate catalyst/ligand combination.[6]

    • Solution:

      • Lower the Temperature: Run the reaction at the lowest temperature that still allows for reasonable conversion.

      • Change the Base: Strong, non-nucleophilic bases like NaOtBu or KOtBu are common, but if hydrodehalogenation is an issue, consider a weaker base like Cs₂CO₃ or K₃PO₄.[1]

      • Optimize Ligand: The choice of ligand is critical. For heteroaryl amines, specialized ligands like tBuBrettPhos may be necessary to favor the desired C-N bond formation over side reactions.[1]

  • Homocoupling of the Aniline: Two molecules of the aniline couple to form a diarylamine.

    • Causality: This can occur if the oxidative addition of the aryl halide is slow, allowing for competitive side reactions involving the amine.

    • Solution:

      • Use a More Active Catalyst/Ligand System: A more electron-rich and bulky ligand can accelerate the oxidative addition step, outcompeting the homocoupling pathway.

      • Control Stoichiometry: Ensure the aryl halide is not the limiting reagent. A slight excess of the amine can sometimes suppress its homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the best general catalyst system to start with for coupling reactions involving 3-(1,2-Oxazol-3-yl)aniline?

A1: For Suzuki-Miyaura couplings, a good starting point is a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand, such as XPhos Pd G3 or SPhos Pd G2.[2][3] For Buchwald-Hartwig aminations, a similar class of ligands is recommended, with RuPhos being a good choice for coupling with secondary amines and BrettPhos for primary amines.[1]

Q2: How does the isoxazole ring affect the reactivity of the aniline in these coupling reactions?

A2: The isoxazole ring is electron-withdrawing, which has two main effects. First, it decreases the electron density on the aniline nitrogen, making it less nucleophilic. This can slow down the rate of Buchwald-Hartwig amination. Second, in the case of a halogenated 3-(1,2-Oxazol-3-yl)aniline used in a Suzuki coupling, the electron-withdrawing nature of the isoxazole can make the C-X bond more susceptible to oxidative addition.

Q3: Can I use 3-(1,2-Oxazol-3-yl)aniline in an amide coupling reaction? What are the potential challenges?

A3: Yes, 3-(1,2-Oxazol-3-yl)aniline can be used in amide coupling reactions with carboxylic acids. The main challenge is its reduced nucleophilicity due to the electron-withdrawing isoxazole ring. Standard amide coupling reagents like EDC/HOBt or HATU can be effective, but you may need to use slightly harsher conditions (e.g., elevated temperature) or a more potent activating agent.[7][8] It is also important to ensure that the reaction conditions are compatible with the isoxazole ring.

Q4: My reaction is very sensitive to air and moisture. What are the best practices for setting up these coupling reactions?

A4: Strict exclusion of oxygen and water is critical for the success of many palladium-catalyzed coupling reactions.[9]

  • Glassware: Flame-dry or oven-dry all glassware immediately before use.

  • Solvents: Use anhydrous, degassed solvents. Degassing can be achieved by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.

  • Inert Atmosphere: Conduct the entire reaction under an inert atmosphere (in a glovebox or using a Schlenk line).[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of a halogenated 3-(1,2-Oxazol-3-yl)aniline with an arylboronic acid.

Reagent/ParameterSuggested ValueRationale
Aryl Halide1.0 mmolStarting material
Arylboronic Acid1.2 - 1.5 mmolSlight excess to drive reaction to completion
Palladium Precatalyst1-2 mol% (e.g., XPhos Pd G3)Modern precatalysts for reliable activity[1]
Ligand1.2 - 2.4 mol% (if not using a precatalyst)Bulky, electron-rich ligands are preferred[2]
Base2.0 - 3.0 mmol (e.g., K₃PO₄)Weaker base to avoid side reactions[1]
Solvent5 mL (e.g., 1,4-Dioxane/H₂O 4:1)Good solvating power, water can aid in transmetalation[4]
Temperature80 - 110 °CDependent on substrate reactivity
Time12 - 24 hoursMonitor by TLC or LC-MS

Step-by-Step Methodology:

  • To an oven-dried reaction vial, add the halogenated 3-(1,2-Oxazol-3-yl)aniline, arylboronic acid, palladium precatalyst, and base under an inert atmosphere.

  • Seal the vial with a cap containing a PTFE septum.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the vial in a preheated heating block at the desired temperature.

  • Stir the reaction for the specified amount of time, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the coupling of 3-(1,2-Oxazol-3-yl)aniline with an aryl halide.

Reagent/ParameterSuggested ValueRationale
Aryl Halide1.0 mmolStarting material
3-(1,2-Oxazol-3-yl)aniline1.2 mmolSlight excess of the amine
Palladium Precatalyst1-2 mol% (e.g., RuPhos Pd G3)Effective for coupling with primary amines[1]
Base1.4 mmol (e.g., NaOtBu)Strong, non-nucleophilic base[1]
Solvent5 mL (e.g., Toluene)Anhydrous, degassed solvent is crucial
Temperature100 °CTypical temperature for these couplings
Time12 - 24 hoursMonitor by TLC or LC-MS

Step-by-Step Methodology:

  • In a glovebox, add the aryl halide, palladium precatalyst, and base to an oven-dried reaction vial.

  • Seal the vial with a cap containing a PTFE septum.

  • Outside the glovebox, add the anhydrous, degassed solvent via syringe.

  • Add the 3-(1,2-Oxazol-3-yl)aniline via syringe (if liquid) or as a solution in the reaction solvent.

  • Place the vial in a preheated heating block at the desired temperature.

  • Stir the reaction for the specified amount of time, monitoring progress by TLC or LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography.

Visualizations

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling catalyst Check Catalyst Activity start->catalyst ligand Evaluate Ligand Choice start->ligand boronic_acid Assess Boronic Acid Stability start->boronic_acid base Optimize Base start->base conditions Review Reaction Conditions start->conditions sol_catalyst Use Modern Precatalyst (e.g., G3/G4) Consider pre-activation step catalyst->sol_catalyst sol_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) ligand->sol_ligand sol_boronic_acid Ensure Anhydrous Conditions Use Boronate Ester boronic_acid->sol_boronic_acid sol_base Screen Weaker Bases (K3PO4, Cs2CO3) Ensure base is finely ground base->sol_base sol_conditions Check Solubility Optimize Temperature conditions->sol_conditions

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oa_complex L_nPd(II)(Ar)X pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [L_nPd(II)(Ar)(HNR'R'')]^+X^- oa_complex->amine_complex amido_complex L_nPd(II)(Ar)(NR'R'') amido_complex->pd0 Reductive Elimination (Ar-NR'R'') amine_complex->amido_complex Deprotonation (Base)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • ResearchGate. (n.d.). Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives.
  • ChemSpeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Benchchem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Reddit. (2025, June 14). Problems with Suzuki coupling. r/Chempros.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • PubMed. (2024, September 20). Palladium catalysed cross coupling reactions on 2,3-isoxazol-17α-ethynyltestosterone, their anti-cancer activity, molecular docking studies and ADMET analysis.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig....
  • Beilstein Journals. (2025, January 14). BJOC - Search Results.
  • PMC - NIH. (2020, October 1). Advances in Cross-Coupling Reactions.
  • PMC. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • Organic Chemistry Portal. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.
  • ResearchGate. (2019, March 6). Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction.
  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • (n.d.). A review of isoxazole biological activity and present synthetic techniques.
  • MDPI. (2020, October 1). Advances in Cross-Coupling Reactions.
  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • (n.d.). Palladium-catalyzed Cross-coupling Reactions.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
  • The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
  • PMC. (2021, March 9). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.

Sources

Technical Support Center: Optimizing pH for the Extraction of 3-(isoxazol-3-yl)aniline Free Base

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling heterocyclic compounds. This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the principles and practical steps for optimizing the liquid-liquid extraction of 3-(isoxazol-3-yl)aniline. Our focus is to blend theoretical understanding with actionable, field-proven protocols to ensure high-yield, high-purity recovery of your target compound.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the extraction of this specific molecule, grounding the answers in fundamental chemical principles.

Q1: What is the core principle behind using pH to optimize the extraction of 3-(isoxazol-3-yl)aniline?

The optimization hinges on the principles of acid-base chemistry and the differential solubility of charged versus neutral species. 3-(isoxazol-3-yl)aniline is a basic compound due to its aniline functional group.

  • As a Free Base (Neutral): In its neutral form, the molecule is more nonpolar and therefore preferentially soluble in organic solvents (e.g., ethyl acetate, dichloromethane).

  • As a Conjugate Acid (Charged): When the aniline nitrogen is protonated in an acidic environment, it forms an anilinium salt. This salt is ionic and thus preferentially soluble in the aqueous phase.

By precisely controlling the pH of the aqueous phase, we can dictate whether the molecule exists primarily as the neutral free base or the charged salt, thereby controlling which phase it partitions into. This relationship is quantitatively described by the Henderson-Hasselbalch equation.[1][2][3]

Q2: What is the estimated pKa for 3-(isoxazol-3-yl)aniline, and how does it inform the extraction strategy?

The pKa of the conjugate acid (the anilinium ion) is the most critical parameter for designing the extraction. While an experimental value for this specific molecule may not be readily available, we can make an expert estimation.

  • The pKa of the anilinium ion of unsubstituted aniline is approximately 4.6.

  • The isoxazole ring is generally considered to be electron-withdrawing. This effect reduces the electron density on the aniline nitrogen, making it a weaker base.

  • A weaker base has a stronger conjugate acid, which corresponds to a lower pKa value .

Therefore, the pKa of the 3-(isoxazol-3-yl)anilinium ion is estimated to be between 2.5 and 4.0 .

Extraction Strategy: A general rule of thumb for efficient separation is to work at a pH that is at least 2 units away from the pKa.

  • To extract the free base into the organic layer: The aqueous phase should be adjusted to pH > 6.0 (at least 2 units above the estimated pKa of ~4.0). This ensures >99% of the compound is in its neutral, organic-soluble form.

  • To wash the organic layer and remove the amine: The aqueous phase should be adjusted to pH < 1.5 (at least 2 units below the estimated pKa of ~3.5). This converts the amine to its water-soluble salt form.

Q3: Are there stability risks associated with using extreme pH values during the extraction?

Yes. While the aniline functional group is robust, the isoxazole ring can be susceptible to degradation, particularly under strongly basic conditions. Studies on other isoxazole-containing molecules, such as the drug Leflunomide, have shown that the isoxazole ring can undergo base-catalyzed hydrolytic opening.[4][5]

Recommendation: While a basic pH is required to ensure the aniline is in its free base form, avoid prolonged exposure to highly basic conditions (e.g., pH > 12) and elevated temperatures. A pH in the range of 9-11 is typically sufficient and safer for the integrity of the isoxazole ring. Always perform extractions promptly after pH adjustment.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the extraction process.

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Incorrect pH: The pH of the aqueous phase is too close to the pKa, resulting in incomplete partitioning into the organic layer.Verify and Adjust pH: Use a calibrated pH meter to confirm the aqueous phase is at least 2 pH units above the estimated pKa (aim for pH 9-11).
2. Insufficient Equilibration: Inadequate mixing did not allow the compound to fully partition between the phases.Improve Mixing: Gently invert the separatory funnel 20-30 times, venting frequently. Avoid vigorous shaking to prevent emulsions. Allow layers to fully separate.
3. Compound Degradation: Prolonged exposure to harsh basic conditions may have opened the isoxazole ring.Minimize Exposure: Work quickly and at room temperature or below. Use the mildest effective base (e.g., sodium carbonate or bicarbonate if pKa allows, otherwise a dilute NaOH solution) to reach the target pH.
Persistent Emulsion 1. Vigorous Shaking: High shear forces can create a stable emulsion, especially with certain solvents or high concentrations.Gentle Inversion: Use gentle inversions instead of shaking. To break an existing emulsion, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for an extended period. Centrifugation is also highly effective.
Impure Final Product 1. Co-extraction of Impurities: Neutral or acidic impurities are being carried through with the product.Implement a Multi-Step Extraction: a) Dissolve the initial mixture in an organic solvent. b) Perform an acidic wash (e.g., with 1M HCl) to remove your basic target compound into the aqueous layer, leaving neutral impurities behind in the organic layer. c) Separate the layers. Basify the aqueous layer containing your protonated compound to pH 9-11. d) Extract your now-neutral free base back into a fresh organic solvent. This acid-base-acid "back extraction" provides significantly higher purity.[6][7]
Core Technical Protocols

These protocols provide a validated framework for both optimizing and performing the extraction.

Protocol 1: Experimental Determination of Optimal Extraction pH

This small-scale experiment is crucial for validating the estimated pKa and identifying the ideal pH for maximum recovery.

Objective: To determine the extraction efficiency of 3-(isoxazol-3-yl)aniline into an organic solvent across a range of aqueous pH values.

Materials:

  • 3-(isoxazol-3-yl)aniline

  • Organic solvent (e.g., Ethyl Acetate)

  • Aqueous buffer solutions: pH 3, 4, 5, 6, 7, 8, 9, 10

  • Internal standard (for HPLC analysis, e.g., naphthalene)

  • Vials, pipettes, vortex mixer

  • HPLC-UV system

Workflow Diagram: Optimal pH Determination

G cluster_prep Preparation cluster_exp Experiment (Repeat for each pH) cluster_analysis Analysis A Prepare Stock Solution of Compound + Internal Standard in Organic Solvent B Aliquot Stock Solution into Vial A->B C Add Equal Volume of Aqueous Buffer (e.g., pH 3) B->C D Vortex to Equilibrate (e.g., 2 min) C->D E Centrifuge to Separate Phases D->E F Sample Organic Layer for Analysis E->F G Analyze Organic Samples by HPLC-UV F->G H Calculate Peak Area Ratio (Compound / Internal Standard) G->H I Plot Recovery % vs. pH H->I J Optimal pH Range Determined I->J Identify pH for >99% Recovery

Caption: Workflow for determining the optimal pH for extraction.

Procedure:

  • Preparation: Prepare a stock solution of 3-(isoxazol-3-yl)aniline and an internal standard in ethyl acetate (e.g., 1 mg/mL of each).

  • Extraction: In a series of vials, add 1 mL of the stock solution to 1 mL of each aqueous buffer (pH 3 through 10).

  • Equilibration: Cap the vials and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning.

  • Separation: Centrifuge the vials for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Analysis: Carefully withdraw an aliquot from the top organic layer of each vial. Analyze by HPLC-UV to determine the ratio of the target compound to the internal standard.

  • Data Interpretation: The recovery in the organic phase at each pH is proportional to the peak area ratio. Plot the recovery percentage against the pH. The optimal pH for extraction is the point at which the recovery plateaus at its maximum (ideally >99%).

Protocol 2: Standard Operating Procedure for Preparative Extraction

This SOP is for a standard lab-scale workup to isolate the free base after a chemical reaction.

Objective: To isolate 3-(isoxazol-3-yl)aniline free base from an aqueous reaction mixture.

Principle Diagram: Acid-Base Extraction

G compound_acid Protonated Form (Salt) R-NH 3 + (Water Soluble) compound_base Neutral Form (Free Base) R-NH 2 (Organic Soluble) compound_acid->compound_base  pH Control (Add Base) note1 Dominant in Aqueous Layer at pH < pKa compound_acid->note1 note2 Dominant in Organic Layer at pH > pKa compound_base->note2 organic_layer Organic Layer (e.g., Ethyl Acetate) aqueous_layer Aqueous Layer

Caption: pH-dependent partitioning of 3-(isoxazol-3-yl)aniline.

Procedure:

  • Initial State: Your crude compound is in an aqueous solution. If it's from a reaction quenched with acid, the compound will be in its protonated, water-soluble form.

  • pH Adjustment: Cool the aqueous solution in an ice bath. Slowly add a base (e.g., 2M NaOH or saturated Na₂CO₃ solution) while stirring until the pH of the solution is between 9 and 11. Confirm with a pH meter.

  • First Extraction: Transfer the basified aqueous solution to a separatory funnel. Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate). Invert the funnel gently 20-30 times, venting frequently. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer. Collect the upper organic layer, which now contains your free base product.

  • Repeat Extraction: Return the aqueous layer to the funnel and extract again with a fresh portion of organic solvent (typically 1/2 of the original volume) to maximize recovery.

  • Combine and Wash: Combine the organic extracts. Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water and break any minor emulsions.

  • Drying and Concentration: Drain the washed organic layer into a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 3-(isoxazol-3-yl)aniline free base.

References
  • Title: pH and temperature stability of the isoxazole ring in leflunomide Source: ResearchGate (originally from a peer-reviewed journal) URL: [Link]

  • Title: Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography Source: Journal of Chromatography A, PubMed URL: [Link]

  • Title: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD Guidelines for the Testing of Chemicals URL: [Link]

  • Title: Henderson-Hasselbalch Equation | Overview, Importance & Examples Source: Study.com URL: [Link]

  • Title: Selective separation of amines from continuous processes using automated pH controlled extraction Source: Reaction Chemistry & Engineering, RSC Publishing URL: [Link]

  • Title: Henderson-Hasselbalch Plots for Acid-Base Extraction Source: YouTube URL: [Link]

  • Title: Exp 6 - Extraction Source: Course Hero (hosting academic documents) URL: [Link]

  • Title: Henderson–Hasselbalch equation Source: Wikipedia URL: [Link]

  • Title: Liquid-Liquid Extraction Techniques Principles and Optimisation Source: Element Lab Solutions URL: [Link]

  • Title: Organic Acid-Base Extractions Source: Chemistry Steps URL: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Substituted Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers navigating the challenges of 3-substituted aniline derivatives. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the causality behind experimental choices, offering protocols and troubleshooting advice grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the unique reactivity of 3-substituted anilines.

Q1: Why does a substituent at the 3-position of aniline introduce unique steric challenges compared to the 2- or 4-positions?

A1: The challenge with a 3-substituent lies in its influence on both the ortho (2- and 4-) and meta (to the substituent, i.e., the nitrogen) positions. While a 2-substituent directly shields the amino group, and a 4-substituent is remote, a 3-substituent exerts a more subtle yet significant steric effect. It buttresses the hydrogen atoms at the 2- and 4-positions, effectively creating a more crowded environment around the nitrogen atom for incoming reagents, especially during transition states that require specific geometric orientations, such as in metal-catalyzed cross-coupling reactions. This indirect steric hindrance can impede the approach of bulky catalysts or reagents, leading to lower reaction rates and yields.[1][2]

Q2: How does a 3-substituent electronically affect the aniline nucleus and its reactivity?

A2: The electronic effect depends on the nature of the substituent. Electron-donating groups (EDGs) at the 3-position increase the electron density of the ring and the nucleophilicity of the nitrogen atom, which can enhance reactivity in some cases.[1] Conversely, electron-withdrawing groups (EWGs) decrease the basicity and nucleophilicity of the aniline, making reactions like acylation or alkylation more difficult.[1] However, for both EWGs and EDGs, the primary challenge in many modern synthetic reactions remains overcoming the steric barrier they impose on the adjacent reactive sites.

Q3: Are there general strategies I should always consider before starting a reaction with a sterically hindered 3-substituted aniline?

A3: Absolutely. Before embarking on a synthesis, consider the following:

  • Catalyst/Ligand System: For cross-coupling reactions, your choice of ligand is paramount. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often necessary to promote the desired transformation.[3][4][5]

  • Reaction Conditions: Higher temperatures, often achievable with microwave irradiation, can provide the necessary activation energy to overcome steric barriers.[6][7][8][9]

  • Reagent Selection: Opt for smaller, more reactive electrophiles where possible. For acylations, using an acyl chloride might be more effective than an anhydride.

  • Protecting Groups: In some electrophilic aromatic substitution reactions, temporarily converting the amino group to an amide can moderate its reactivity and direct substitution, mitigating some steric issues.[10][11][12]

Part 2: Troubleshooting Guides by Reaction Type

This section provides specific Q&A-formatted troubleshooting for common synthetic transformations.

Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Q: My Buchwald-Hartwig amination of 3-isopropylaniline with an aryl chloride is failing, resulting in low yield and starting material recovery. What is the likely cause and how can I troubleshoot it?

A: The combination of a hindered nucleophile (3-isopropylaniline) and a less reactive electrophile (aryl chloride) is a classic challenge. The low yield is likely due to a slow or inhibited rate of reductive elimination from the sterically congested palladium center.

Troubleshooting Workflow:

G start Low Yield in Buchwald-Hartwig Amination check_catalyst Is the Catalyst System Optimal for Hindered Substrates? start->check_catalyst change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., Buchwald G3/G4 Palladacycles, NHC-Pd) check_catalyst->change_ligand No check_conditions Are Reaction Conditions Forcing Enough? check_catalyst->check_conditions Yes change_ligand->check_conditions increase_temp Increase Temperature or Use Microwave Irradiation check_conditions->increase_temp No check_base Is the Base Appropriate? check_conditions->check_base Yes increase_temp->check_base change_base Use a Stronger, Non-Nucleophilic Base (e.g., LiHMDS, K3PO4) check_base->change_base No alternative Consider Alternative Catalysis (e.g., Cu-catalyzed Ullmann) check_base->alternative Yes, still fails

Troubleshooting Decision Tree for Cross-Coupling Reactions.

Detailed Recommendations:

  • Upgrade Your Ligand: Standard phosphine ligands like P(t-Bu)3 may be insufficient. The key is to use ligands designed for sterically demanding couplings.

    • Buchwald Biarylphosphine Ligands: Ligands such as SPhos, XPhos, or RuPhos are designed to be bulky and electron-rich, which facilitates the crucial reductive elimination step for hindered substrates.[4]

    • N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes (e.g., PEPPSI catalysts) are highly stable and active, often showing excellent performance for coupling hindered substrates.[13]

    • Specialized P,N-Ligands: Novel carbazolyl-derived P,N-ligands have shown exceptional activity for synthesizing tetra-ortho-substituted diarylamines, which are extremely hindered.[5]

  • Increase Reaction Temperature: Steric hindrance increases the activation energy of the reaction.

    • Conventional Heating: Increase the temperature of your reaction, ensuring your solvent choice is appropriate (e.g., toluene or dioxane).

    • Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) is highly effective for these transformations.[6][8] The rapid, efficient heating can significantly shorten reaction times and improve yields for sluggish reactions.[6][7]

  • Optimize the Base: The choice of base is critical.

    • Switch from sodium tert-butoxide (NaOt-Bu) to lithium hexamethyldisilazide (LiHMDS). LiHMDS is a strong, non-nucleophilic base that can be more effective in highly hindered systems.

Control Experiment: To confirm that the issue is steric hindrance, run the reaction in parallel with aniline or 4-isopropylaniline. A successful reaction with these less-hindered substrates strongly implicates steric congestion as the root cause with your 3-substituted analog.

Scenario 2: Acylation Reactions

Q: I am attempting to acylate 3,5-dimethylaniline with acetic anhydride, but the reaction is sluggish and gives a low yield. How can I improve this?

A: The two methyl groups at the 3- and 5-positions create significant steric shielding around the nitrogen atom, hindering the approach of the already bulky acetic anhydride.

Troubleshooting Recommendations:

  • Switch to a More Reactive Acylating Agent:

    • Acyl Chloride: Use acetyl chloride instead of acetic anhydride. Acyl chlorides are significantly more electrophilic and can often overcome moderate steric barriers.

    • In-Situ Activation: Employ a coupling reagent to activate the carboxylic acid in situ. Reagents like carbonyldiimidazole (CDI) or carbodiimides (e.g., EDC, DCC) can form highly reactive intermediates that acylate the hindered amine more efficiently.[14]

  • Catalysis:

    • Add a Catalyst: Use a catalytic amount of 4-dimethylaminopyridine (DMAP) or a strong acid like p-toluenesulfonic acid (PTSA). DMAP is a hypernucleophilic acylation catalyst that can accelerate the reaction.

    • Lewis Acid Promotion: In some cases, a mild Lewis acid can activate the acylating agent, making it more susceptible to nucleophilic attack by the hindered aniline.[6]

  • Use Microwave Synthesis: Direct amidation of an acid or ester with substituted anilines can be achieved efficiently under microwave irradiation, often without the need for coupling reagents or catalysts.[15] This method can lead to higher yields, cleaner product formation, and dramatically shorter reaction times.[15]

Comparative Table of Acylation Strategies:

MethodReagentsProsCons
Standard Acetic AnhydrideReadily available, inexpensiveLow reactivity with hindered amines
High Reactivity Acetyl ChlorideHighly reactive, good yieldsCorrosive, moisture-sensitive
Coupling Agent Acetic Acid + EDC/DMAPMild conditions, high yieldsCost of reagents, byproduct removal
Microwave Acetic Acid/EsterFast, high yields, greenRequires microwave reactor

Part 3: Key Experimental Protocols

Protocol 1: Microwave-Assisted Buchwald-Hartwig Amination of a Hindered 3-Substituted Aniline

This protocol provides a robust method for coupling a hindered aniline with an aryl chloride.

Materials:

  • 3-Substituted aniline (1.0 mmol)

  • Aryl chloride (1.2 mmol)

  • G3 XPhos Palladacycle (0.02 mmol, 2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 mmol)

  • Anhydrous Toluene (3 mL)

  • Microwave vial (10 mL) with a stir bar

Procedure:

  • To a 10 mL microwave vial containing a magnetic stir bar, add the G3 XPhos Palladacycle, LiHMDS, and the aryl chloride.

  • Seal the vial with a septum cap and purge with argon or nitrogen for 5 minutes.

  • Using a syringe, add the anhydrous toluene, followed by the 3-substituted aniline.

  • Place the vial in the cavity of a microwave reactor.

  • Irradiate the mixture at 120 °C for 30-60 minutes (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow Diagram for Microwave Protocol:

G A Combine Reagents (Catalyst, Base, Ar-Cl) in Microwave Vial B Purge with Inert Gas A->B C Add Solvent and Aniline B->C D Microwave Irradiation (120°C, 30-60 min) C->D E Workup & Purification D->E

Microwave-Assisted Buchwald-Hartwig Amination Workflow.

References

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC.[Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.[Link]

  • Soluble polymer-supported hindered phosphine ligands for palladium-catalyzed aryl amination. Catalysis Science & Technology (RSC Publishing).[Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis.[Link]

  • Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications.[Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.[Link]

  • Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. ResearchGate.[Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal.[Link]

  • Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. Taylor & Francis Online.[Link]

  • New Ligands for a General Palladium‐Catalyzed Amination of Aryl and Heteroaryl Chlorides. Wiley Online Library.[Link]

  • Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. PMC - NIH.[Link]

  • Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing.[Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC - NIH.[Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. ResearchGate.[Link]

  • Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. PubMed.[Link]

  • Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. Organic Chemistry Portal.[Link]

  • Intramolecular Catalyst Transfer over Sterically Hindered Arenes in Suzuki Cross‐Coupling Reactions. ResearchGate.[Link]

  • Reactions of Aniline. Chemistry Steps.[Link]

  • Substitution reactions of 3 with aniline derivatives. ResearchGate.[Link]

  • The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. PubMed.[Link]

  • An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. Wiley Online Library.[Link]

  • Why does aniline react faster than nitro benzene in an electronic substitution reaction? Quora.[Link]

  • What are some common causes of low reaction yields? Reddit.[Link]

  • Practical catalytic method for synthesis of sterically hindered anilines. PubMed.[Link]

  • 20.7: Reactions of Arylamines. Chemistry LibreTexts.[Link]

  • 24.8: Reactions of Arylamines. Chemistry LibreTexts.[Link]

  • Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. PMC.[Link]

  • How to overcome Steric Hindrance? ResearchGate.[Link]

  • How can I the reduce steric tri substituted double bonds? ResearchGate.[Link]

  • Synthesis of meta-Substituted Anilines via Three-Component Reaction of Acetone, Amines, and 1,3-Diketones. ResearchGate.[Link]

  • Acylation of Amines, Part 3: In Situ Activation. YouTube.[Link]

  • EAS reactions of aniline. Khan Academy.[Link]

  • Bromination of Aniline. YouTube.[Link]

Sources

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